molecular formula C7H13FO B2850468 5-Fluoro-2,2-dimethylcyclopentan-1-ol CAS No. 2173997-03-8

5-Fluoro-2,2-dimethylcyclopentan-1-ol

Cat. No. B2850468
CAS RN: 2173997-03-8
M. Wt: 132.178
InChI Key: QRGNCPPWBPTECX-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylcyclopentan-1-ol is a chemical compound with the molecular formula C7H13FO . It is a liquid at room temperature . The compound is a derivative of cyclopentanol, which is a cycloalkane, a class of compounds that contain a ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,2-dimethylcyclopentan-1-ol can be deduced from its IUPAC name and molecular formula. The “cyclopentan” part of the name indicates a five-membered ring structure. The “2,2-dimethyl” indicates two methyl groups (-CH3) attached to the second carbon atom in the ring. The “5-Fluoro” indicates a fluorine atom attached to the fifth carbon atom in the ring. The “-1-ol” indicates a hydroxyl group (-OH) attached to the first carbon atom in the ring .


Physical And Chemical Properties Analysis

5-Fluoro-2,2-dimethylcyclopentan-1-ol is a liquid at room temperature . Its molecular weight is 130.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Safety And Hazards

The safety information available indicates that 5-Fluoro-2,2-dimethylcyclopentan-1-ol may be dangerous. It has been assigned the GHS02 (flammable) and GHS05 (corrosive) pictograms . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-fluoro-2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c1-7(2)4-3-5(8)6(7)9/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNCPPWBPTECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,2-dimethylcyclopentan-1-ol

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